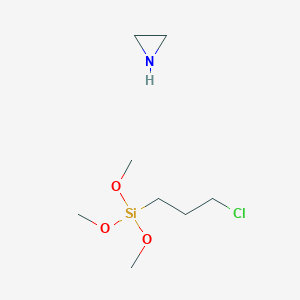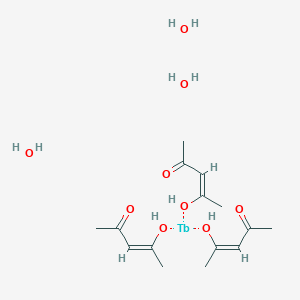
Titanium allylacetoacetatetraisopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium allylacetoacetatetraisopropoxide is a chemical compound with the molecular formula C19H37O7Ti.
Preparation Methods
The synthesis of titanium allylacetoacetatetraisopropoxide typically involves the reaction of titanium tetraisopropoxide with allylacetoacetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The process involves the following steps:
Mixing: Titanium tetraisopropoxide is mixed with allylacetoacetate in a suitable solvent, such as toluene or hexane.
Reaction: The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified by distillation or recrystallization to obtain pure this compound
Chemical Reactions Analysis
Titanium allylacetoacetatetraisopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions with other ligands, replacing the allylacetoacetate or isopropoxide groups.
Hydrolysis: It reacts with water to form titanium hydroxide and other hydrolysis products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Titanium allylacetoacetatetraisopropoxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium-based materials, including thin films and coatings for various industrial applications.
Environmental Science: It is used in the development of photocatalysts for environmental remediation, such as the degradation of pollutants in water and air .
Mechanism of Action
The mechanism of action of titanium allylacetoacetatetraisopropoxide involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center in the compound can undergo changes in oxidation state, facilitating redox reactions. Additionally, the compound can form stable complexes with other molecules, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Titanium allylacetoacetatetraisopropoxide can be compared with other titanium-based compounds, such as:
Titanium tetraisopropoxide: A precursor used in the synthesis of this compound, known for its use in the production of titanium dioxide and other titanium compounds.
Titanium dioxide: A widely used photocatalyst and pigment with applications in various industries, including paints, coatings, and environmental remediation.
Titanium isopropoxide: Another titanium alkoxide used in organic synthesis and materials science .
This compound is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other titanium compounds.
Properties
IUPAC Name |
propan-2-ol;prop-2-enyl (Z)-3-hydroxybut-2-enoate;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.4C3H8O.Ti/c1-3-4-10-7(9)5-6(2)8;4*1-3(2)4;/h3,5,8H,1,4H2,2H3;4*3-4H,1-2H3;/b6-5-;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZDGXNRMQVFD-DWIHEUEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(=CC(=O)OCC=C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.C/C(=C/C(=O)OCC=C)/O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)


![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)

![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)







![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
